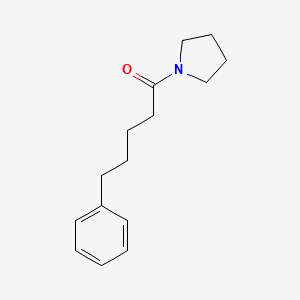![molecular formula C10H16Br2 B14376995 1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane CAS No. 88298-03-7](/img/structure/B14376995.png)
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(2-bromoethyl)bicyclo[310]hexane is a bicyclic organic compound with the molecular formula C₁₀H₁₆Br₂ This compound is characterized by its unique bicyclo[310]hexane structure, which includes two bromine atoms attached to ethyl groups at the 1 and 5 positions of the bicyclic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane can be synthesized through a multi-step process involving the formation of the bicyclic ring followed by bromination. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction yields the bicyclic scaffold, which can then be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atoms at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding bicyclic hydrocarbon.
Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: Bicyclo[3.1.0]hexane.
Oxidation: Hydroxylated or carbonylated derivatives of the bicyclic ring.
Aplicaciones Científicas De Investigación
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with unique structural features.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane in chemical reactions involves the reactivity of the bromine atoms and the strained bicyclic ring. The bromine atoms can participate in nucleophilic substitution reactions, while the ring strain can drive reactions such as cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexane: The parent hydrocarbon without bromine atoms.
1,5-Dibromobicyclo[3.1.0]hexane: Similar structure but with bromine atoms directly attached to the bicyclic ring.
Bicyclo[2.1.1]hexane: A related bicyclic compound with a different ring structure.
Uniqueness
1,5-Bis(2-bromoethyl)bicyclo[310]hexane is unique due to the presence of bromine atoms on ethyl groups attached to the bicyclic ring
Propiedades
Número CAS |
88298-03-7 |
|---|---|
Fórmula molecular |
C10H16Br2 |
Peso molecular |
296.04 g/mol |
Nombre IUPAC |
1,5-bis(2-bromoethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H16Br2/c11-6-4-9-2-1-3-10(9,8-9)5-7-12/h1-8H2 |
Clave InChI |
SLXJHQDHSIWKQU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC2(C1)CCBr)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


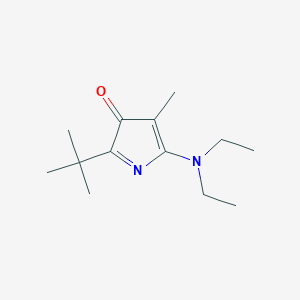
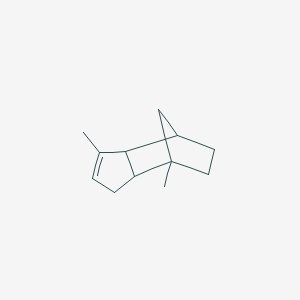
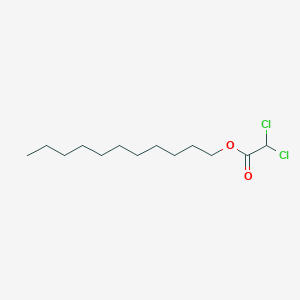
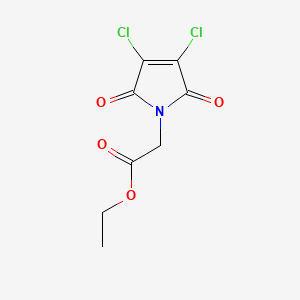
![Ethyl 2-hydroxy-5-[(thiophene-2-carbonyl)amino]benzoate](/img/structure/B14376933.png)

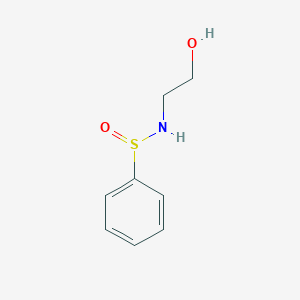
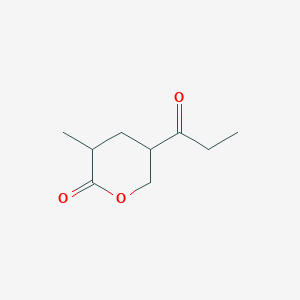
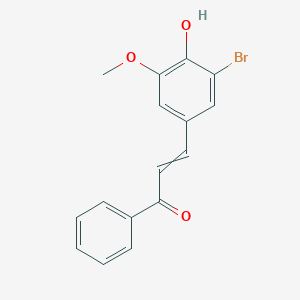
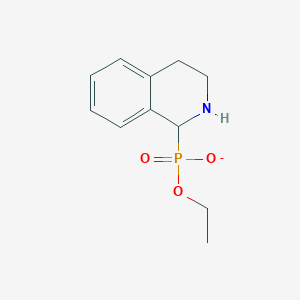
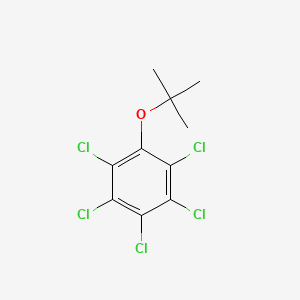
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
